molecular formula C10H9Cl3N2O2 B11754558 ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate

Cat. No.: B11754558
M. Wt: 295.5 g/mol
InChI Key: JSJNQOAPZJPWKM-OQLLNIDSSA-N
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Description

Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidene group attached to a dichlorophenyl ring, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2,5-dichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate
  • Ethyl 2-(2,4-dichlorophenyl)acetate
  • Ethyl 2-(2,5-dichlorophenyl)acetate

Uniqueness

Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is unique due to its specific hydrazinylidene linkage and the presence of two chlorine atoms on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9+

InChI Key

JSJNQOAPZJPWKM-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

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